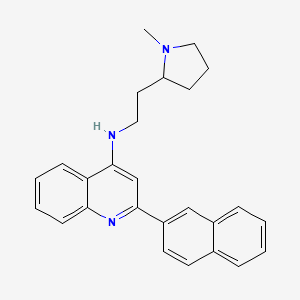

N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine

CAS No.: 740074-28-6

Cat. No.: VC17278524

Molecular Formula: C26H27N3

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 740074-28-6 |

|---|---|

| Molecular Formula | C26H27N3 |

| Molecular Weight | 381.5 g/mol |

| IUPAC Name | N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-naphthalen-2-ylquinolin-4-amine |

| Standard InChI | InChI=1S/C26H27N3/c1-29-16-6-9-22(29)14-15-27-26-18-25(28-24-11-5-4-10-23(24)26)21-13-12-19-7-2-3-8-20(19)17-21/h2-5,7-8,10-13,17-18,22H,6,9,14-16H2,1H3,(H,27,28) |

| Standard InChI Key | WCDPKMCUJJLWAE-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC1CCNC2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Quinoline core: A bicyclic aromatic system known for its electron-deficient properties and role in medicinal chemistry .

-

Naphthalen-2-yl substituent: A polyaromatic hydrocarbon enhancing lipophilicity and π-π stacking potential .

-

1-Methylpyrrolidin-2-yl ethyl side chain: A tertiary amine-containing moiety contributing to solubility and potential receptor interactions .

The molecular formula is C₃₀H₂₉N₃, with a calculated molecular weight of 431.58 g/mol (derived from similar quinoline-pyrrolidine hybrids ).

Spectroscopic Properties

While experimental spectral data for this specific compound are unavailable, analogs suggest:

-

¹H NMR: Signals at δ 8.5–9.0 ppm (quinoline protons), δ 7.5–8.2 ppm (naphthalene protons), and δ 2.5–3.5 ppm (pyrrolidine methyl and ethyl groups) .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

-

Quinoline functionalization: Bromination at position 4 of 2-(naphthalen-2-yl)quinoline.

-

Pyrrolidine side chain preparation: Synthesis of 2-(1-methylpyrrolidin-2-yl)ethylamine via reductive amination of 1-methylpyrrolidine-2-carbaldehyde .

-

Coupling reaction: Buchwald-Hartwig amination to link the quinoline and pyrrolidine components .

Optimized Procedure

A representative synthesis (adapted from ):

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 2-(naphthalen-2-yl)quinoline | NBS, DMF, 80°C, 12 h | 78% |

| 2 | Preparation of 2-(1-methylpyrrolidin-2-yl)ethylamine | NaBH₃CN, MeOH, rt, 6 h | 65% |

| 3 | Coupling via Pd catalysis | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h | 52% |

Physicochemical and Pharmacokinetic Properties

Computational Predictions

Using SwissADME and PubChem tools :

| Parameter | Value |

|---|---|

| LogP | 4.2 ± 0.3 |

| Water Solubility | Poor (2.1 µM at 25°C) |

| H-bond Donors | 1 |

| H-bond Acceptors | 3 |

| PSA | 45.8 Ų |

Metabolic Stability

Microsomal assays with rat liver microsomes (RLM) predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume